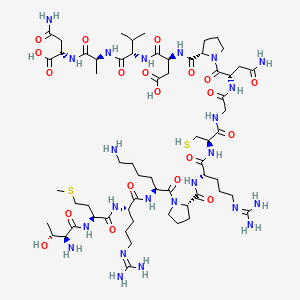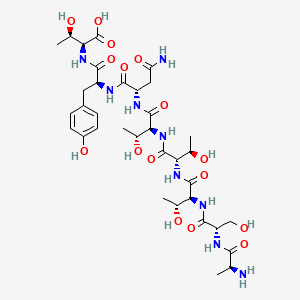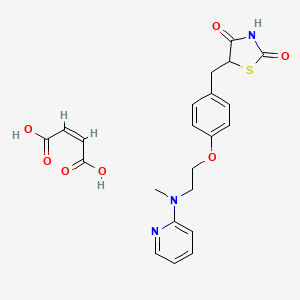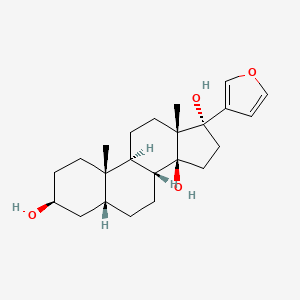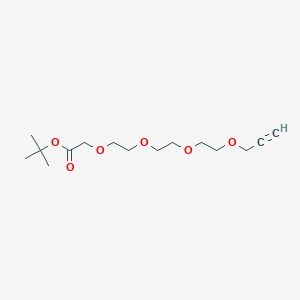
Propargyl-PEG4-CH2CO2tBu
Vue d'ensemble
Description
Propargyl-PEG4-CH2CO2tBu is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The hydrophilic PEG spacer increases solubility in aqueous media .
Molecular Structure Analysis
The molecular formula of Propargyl-PEG4-CH2CO2tBu is C15H26O6 . It contains a total of 46 bonds, including 20 non-H bonds, 2 multiple bonds, 14 rotatable bonds, 1 double bond, 1 triple bond, 1 aliphatic ester, and 4 aliphatic ethers .Chemical Reactions Analysis
The propargyl group in Propargyl-PEG4-CH2CO2tBu can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
Propargyl-PEG4-CH2CO2tBu has a molecular weight of 302.37 . It is a pale-yellow to yellow-brown liquid .Applications De Recherche Scientifique
Enhancement of Pharmaceutical and Biotechnical Applications
PEGylation for Biological Macromolecules
The covalent attachment of PEG to peptides and proteins, known as PEGylation, is utilized to shield antigenic and immunogenic epitopes, reduce renal filtration, and alter biodistribution. This modification significantly improves the pharmacokinetics and stability of therapeutic proteins and peptides (Roberts, Bentley, & Harris, 2002).
Synthesis of Heterobifunctional PEG Derivatives
Propargyl-PEG4-CH2CO2tBu enables the synthesis of novel heterobifunctional PEG derivatives with simplicity and high efficiency. These derivatives are crucial for developing PEG-based bioconjugates for biomedical applications, offering a versatile platform for attaching various functional groups (Lu & Zhong, 2010).
Targeted Drug and Gene Delivery
PEGylated Nanoparticle Formulations
The coating of nanoparticles with PEG (PEGylation) is a strategy to improve the efficiency of drug and gene delivery systems. PEGylation helps to prolong systemic circulation time, decrease immunogenicity, and enhance the bioavailability of nanoparticles, making them more effective in targeting specific tissues or cells (Suk et al., 2016).
Enhancing Solubility and Functionality through Click Chemistry
Functional Improvement via Click Chemistry
The application of click chemistry for the functional improvement of molecules, including propargyl-PEG4-CH2CO2tBu derivatives, enables significant enhancements in water solubility, ion selectivity, and overall functionality. This approach is particularly valuable for developing effective probes for biological and environmental sensing (Li et al., 2014).
Overcoming PEG Immunogenicity
Alternatives to PEG for Bioconjugation
Despite the widespread use of PEG in bioconjugation and nanomedicine, concerns over PEG immunogenicity have led to research into alternative polymers. The development of PEG derivatives like Propargyl-PEG4-CH2CO2tBu and the exploration of PEG alternatives are crucial for creating biocompatible and non-immunogenic bioconjugates for therapeutic applications (Thai Thanh Hoang Thi et al., 2020).
Safety and Hazards
While specific safety and hazards information for Propargyl-PEG4-CH2CO2tBu is not available in the search results, it is generally recommended to use only in a chemical fume hood and to wear chemical-resistant gloves and safety goggles . It is also advised to wash thoroughly after handling and to wash contaminated clothing before reuse .
Mécanisme D'action
Target of Action
Propargyl-PEG4-CH2CO2tBu is a PEG derivative that primarily targets azide-bearing compounds or biomolecules . The propargyl group in the compound can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
The mode of action of Propargyl-PEG4-CH2CO2tBu involves the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This reaction is facilitated by copper catalysis, a process known as Click Chemistry . Additionally, the t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions .
Pharmacokinetics
The presence of a hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of Propargyl-PEG4-CH2CO2tBu’s action is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This reaction can facilitate the attachment of various functional groups or labels to these targets, enabling a range of biochemical applications.
Action Environment
The action of Propargyl-PEG4-CH2CO2tBu is influenced by environmental factors such as pH and the presence of copper ions . The compound’s propargyl group reacts with azide-bearing compounds or biomolecules in the presence of copper, while the t-butyl protected carboxyl group can be deprotected under acidic conditions
Propriétés
IUPAC Name |
tert-butyl 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O6/c1-5-6-17-7-8-18-9-10-19-11-12-20-13-14(16)21-15(2,3)4/h1H,6-13H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUOCZSOXBPJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG4-CH2CO2tBu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




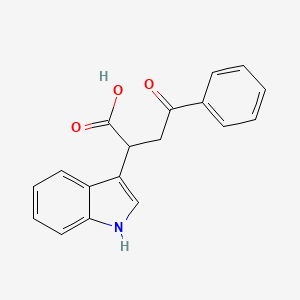

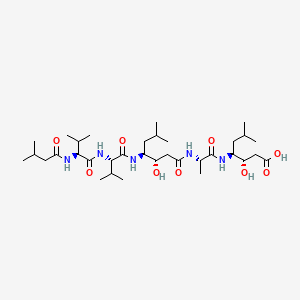
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate](/img/structure/B1679557.png)
